BenchChemオンラインストアへようこそ!

ASC-69

PD-1/PD-L1 inhibitor Immune checkpoint blockade HTRF assay

ASC-69 (APY69) is a small-molecule PD-1/PD-L1 inhibitor with a confirmed IC₅₀ of 1.86 nM, ~9.7x more potent than BMS-202. It delivers anti-tumor efficacy comparable to PD-L1 antibodies in CT26/MC38 models, offering a cost-effective, ready-to-ship alternative for immuno-oncology proof-of-concept studies. This pyrazolyl-pyrimidine scaffold also serves as a distinct starting point for medicinal chemistry SAR exploration.

Molecular Formula C19H19N7
Molecular Weight 345.4 g/mol
CAS No. 1216665-50-7
Cat. No. B3032188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASC-69
CAS1216665-50-7
Molecular FormulaC19H19N7
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)CC#N)NC3=NNC(=C3)C4CC4
InChIInChI=1S/C19H19N7/c1-12-10-17(23-18-11-16(25-26-18)14-4-5-14)24-19(21-12)22-15-6-2-13(3-7-15)8-9-20/h2-3,6-7,10-11,14H,4-5,8H2,1H3,(H3,21,22,23,24,25,26)
InChIKeyWMBYJVXSANGBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASC-69 (APY69) Procurement Guide: A Potent PD-1/PD-L1 Small-Molecule Inhibitor for Immune Checkpoint Research


2-(4-((4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)acetonitrile (CAS 1216665-50-7), commonly designated ASC-69 or APY69, is a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint signaling pathway . It functions by blocking the protein-protein interaction between PD-1 and PD-L1, thereby restoring T-cell immune function and is employed in both in vitro and in vivo experimental models for tumor immunology and anti-tumor drug development .

ASC-69 (APY69) Differentiation: Why In-Class PD-1/PD-L1 Inhibitors Are Not Interchangeable


The PD-1/PD-L1 small-molecule inhibitor landscape is characterized by significant variability in potency, with reported IC₅₀ values spanning from sub-nanomolar to micromolar ranges across different chemotypes [1]. This variability stems from differences in binding modes, dimerization induction capabilities, and off-target profiles. Consequently, generic substitution without quantitative comparability can lead to inconsistent experimental outcomes, misallocation of research resources, and invalid cross-study comparisons. The following quantitative evidence delineates the specific performance profile of ASC-69 relative to established benchmarks in the PD-1/PD-L1 inhibitor class.

ASC-69 (APY69) Quantitative Differentiation Evidence for Scientific Selection


ASC-69 (APY69) PD-1/PD-L1 HTRF IC₅₀ Comparison with BMS-202 Benchmark

In a homogeneous time-resolved fluorescence (HTRF) assay measuring PD-1/PD-L1 protein-protein interaction inhibition, ASC-69 exhibits an IC₅₀ of 1.86 nM . This potency surpasses that of the well-characterized benchmark small-molecule inhibitor BMS-202, which demonstrates an IC₅₀ of approximately 18 nM in comparable PD-1/PD-L1 blockade assays [1].

PD-1/PD-L1 inhibitor Immune checkpoint blockade HTRF assay

ASC-69 (APY69) In Vivo Antitumor Efficacy Comparison with Anti-PD-L1 Monoclonal Antibody

In syngeneic mouse tumor models (CT26 and MC38), oral or intraperitoneal administration of ASC-69 results in dose-dependent tumor growth inhibition with antitumor efficacy comparable to that of anti-PD-L1 monoclonal antibody treatment .

In vivo efficacy Syngeneic tumor model Immunotherapy

ASC-69 (APY69) Ire1α Selectivity: Differentiation from Canonical PD-1/PD-L1 Inhibitors

APY69 has been identified as a selective inhibitor of the endoplasmic reticulum stress sensor Ire1α, as demonstrated in a small-molecule screen for regulators of Satb2 expression in cortical neurons [1]. Treatment with APY69 significantly altered the proportion of Satb2-positive neurons, indicating functional Ire1α inhibition [1]. This activity profile distinguishes ASC-69 from canonical PD-1/PD-L1 inhibitors that lack Ire1α modulation.

Ire1α inhibitor Neuronal development Unfolded protein response

ASC-69 (APY69) Physicochemical Property Profile: LogP and Solubility Differentiation

ASC-69 exhibits a calculated LogP of 3.2 and DMSO solubility of 80 mg/mL (231.62 mM) [1]. This lipophilicity profile is moderately lower than that of BMS-202 (LogP ~4.1) [2], potentially contributing to improved aqueous compatibility and reduced nonspecific binding in cellular assays.

LogP DMSO solubility Drug-likeness

ASC-69 (APY69) Application Scenarios for Research Procurement


High-Throughput Screening for PD-1/PD-L1 Inhibitors with Superior Potency

Given its 1.86 nM IC₅₀ in HTRF assays, ASC-69 serves as a high-potency positive control for screening campaigns aimed at identifying novel PD-1/PD-L1 small-molecule inhibitors. Its approximately 9.7-fold greater potency than BMS-202 allows for assay window optimization at lower compound concentrations, reducing solvent interference and minimizing off-target effects .

Preclinical In Vivo Immunotherapy Studies in Syngeneic Tumor Models

ASC-69 is validated for in vivo use in CT26 and MC38 syngeneic mouse models, where it demonstrates antitumor efficacy comparable to anti-PD-L1 antibody therapy . This makes it a cost-effective and readily accessible alternative to biologics for proof-of-concept studies in immuno-oncology, particularly for academic labs with limited antibody budgets.

Neuroimmunology Research Targeting Ire1α-Mediated Neuronal Development

For researchers investigating the intersection of the unfolded protein response (UPR) and neuronal identity, ASC-69 provides a tool compound to inhibit Ire1α activity in cortical neurons, as evidenced by its ability to alter Satb2-positive neuron proportions [1]. This application leverages the compound's unique target engagement profile beyond canonical PD-1/PD-L1 blockade.

Structure-Activity Relationship (SAR) Studies of Pyrazolyl-Pyrimidine PD-1/PD-L1 Inhibitors

The pyrazolyl-pyrimidine scaffold of ASC-69, featuring a cyclopropyl substituent and an acetonitrile-bearing phenyl group, represents a distinct chemotype within the PD-1/PD-L1 inhibitor class. Its favorable LogP of 3.2 and high DMSO solubility facilitate SAR exploration and analog synthesis, making it a valuable starting point for medicinal chemistry optimization programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASC-69

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.